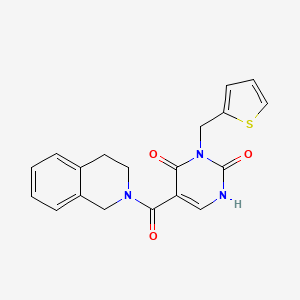

![molecular formula C18H19NO3S2 B2968931 Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896353-86-9](/img/structure/B2968931.png)

Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based compounds, like the one you mentioned, are a class of heterocyclic compounds that have been of interest due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, thiophene derivatives are typically synthesized via condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various functional groups that can be introduced at different positions on the thiophene ring . These substitutions can significantly affect the properties of the resulting molecules .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can be methylated, brominated, or undergo other transformations .Applications De Recherche Scientifique

Heterocyclic Synthesis

One notable application of compounds related to Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is in the synthesis of various heterocyclic compounds. A study by Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, which involved reactions with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Inhibition of Urokinase

A synthesis study by Bridges et al. (1993) discussed the creation of 4-substituted benzo[b]thiophene-2-carboxamidines, which were effective in selectively inhibiting urokinase-type plasminogen activator with significant potency. This showcases the compound's potential in biomedical applications (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which are structurally related to the query compound. These acids form complexes with an imidazoline base and exhibit strong photoluminescence, indicating their potential use in materials science (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Antiarrhythmic and Antianxiety Activities

A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives and assessed their antiarrhythmic, serotonin antagonist, and antianxiety activities. Their findings suggest potential applications in pharmacology (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Adenosine A1 Receptor Allosteric Enhancers

Nikolakopoulos et al. (2006) studied 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. This research indicates the compound's role in enhancing receptor activity, which has implications in neuropharmacology (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Antimicrobial Evaluation

Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiophene-2-carboxamides, demonstrating the compound's relevance in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-5-3-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLOVUOLSOZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)

![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)

![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2968866.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)